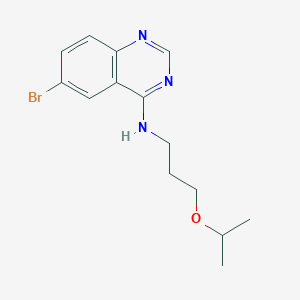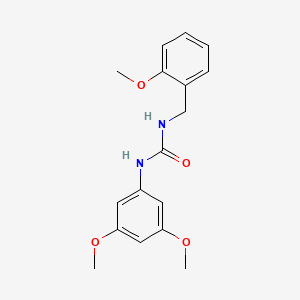
6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine
説明
6-Bromo-N-(3-isopropoxypropyl)-4-quinazolinamine belongs to the class of quinazolinone derivatives, compounds known for their diverse pharmacological activities. However, the specific focus here will be on the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties, excluding its pharmacological aspects.
Synthesis Analysis
The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones involves the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride, followed by treatment with alkyl halides, acyl chlorides, and sulfonyl chlorides to give the corresponding ethers, esters, and sulfonates, respectively (Badr, El-Sherief, & Mahmoud, 1980). Additionally, the construction of quinazoline derivatives can be achieved through a copper-catalyzed three-component domino reaction, involving 2-bromoaldehydes, benzylamines, and sodium azide, which highlights the compound's synthetic versatility (Xu et al., 2016).
Molecular Structure Analysis
The molecular structure of 6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine and its derivatives is characterized by the presence of a quinazolinone core, substituted at the 6-position by a bromo group and further modified at other positions to yield a variety of compounds with different chemical functionalities. These structural modifications significantly influence the compound's chemical reactivity and properties.
Chemical Reactions and Properties
Quinazolinone derivatives, including 6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine, undergo various chemical reactions, including condensation with aromatic aldehydes, treatment with phosphorus pentasulfide to give corresponding thiones, and reactions with hydroxylamine hydrochloride to yield hydroxyquinazolinones (Badr, El-Sherief, & Mahmoud, 1980). These reactions not only demonstrate the compound's chemical versatility but also its potential as a precursor for further synthetic modifications.
科学的研究の応用
Synthesis and Biological Activity
Chemical Synthesis and Anticipated Biological Activity : Research has explored the reactions of related bromo-quinazolinone derivatives towards mono- and di-dentate nitrogen nucleophiles, yielding compounds with expected biological activity. This includes the synthesis of dynamic benzoxazinones and quinazolinones, highlighting the versatility of these compounds in chemical reactions and their potential in drug discovery (El-hashash et al., 2016).
Anti-inflammatory and Analgesic Screening : Novel series of bromo-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds exhibited significant activity, showcasing the therapeutic potential of bromo-quinazolinone derivatives in treating pain and inflammation (Eweas et al., 2012).
Antifungal Bioactivity : The antifungal effects of a similar compound, 6-bromo-4-ethoxyethylthio quinazoline, against plant pathogenic fungi were evaluated, demonstrating potent antifungal activities. This highlights the potential application of bromo-quinazolinone derivatives as antifungal agents (Liu & Huang, 2011).
Antimicrobial Study : The synthesis and antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including bromo-quinazolinone compounds, were explored. These studies indicate the significance of structural modification in enhancing biological activity, offering a pathway for the development of new antimicrobial agents (Raval, Desai, & Desai, 2012).
Synthetic Methodologies and Applications
Microwave Irradiation and Solvent-Free Synthesis : The efficiency of microwave irradiation and solvent-free conditions in the synthesis of bromo-quinazolinone derivatives demonstrates the advancement in green chemistry methodologies. This approach not only simplifies the synthesis process but also contributes to the development of environmentally friendly chemical synthesis techniques (Mohammadi & Hossini, 2011).
Telescoping Process for Key Intermediate Synthesis : An improved synthetic route for a key intermediate, crucial in drug discovery, showcases the importance of process optimization in pharmaceutical manufacturing. By reducing the number of isolation processes, the efficiency and yield of the synthesis were significantly enhanced (Nishimura & Saitoh, 2016).
特性
IUPAC Name |
6-bromo-N-(3-propan-2-yloxypropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-10(2)19-7-3-6-16-14-12-8-11(15)4-5-13(12)17-9-18-14/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTYHGIASTYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[3-(propan-2-yloxy)propyl]quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)

![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)

![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)

![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)
![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)
![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)
![4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4624994.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)